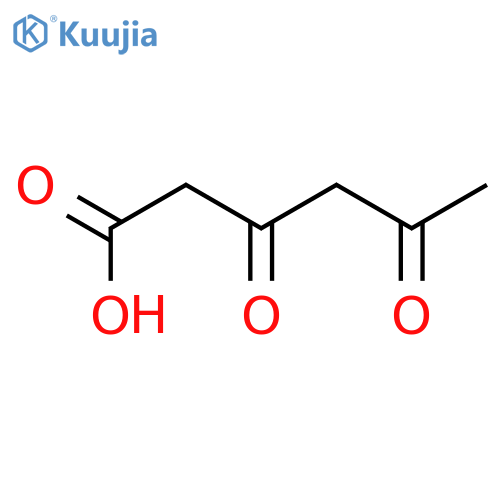Cas no 2140-49-0 (Triacetic Acid)

Triacetic Acid structure
商品名:Triacetic Acid
CAS番号:2140-49-0
MF:C6H8O4
メガワット:144.125322341919
CID:1059999
Triacetic Acid 化学的及び物理的性質
名前と識別子
-
- Triacetic Acid
- 3,5-dioxohexanoic acid
- HEXANOIC ACID,3,5-DIOXO-
- 3,5-Diketohexansaeure
- 3,5-dioxo-hexanoic acid
- 3,5-Dioxo-hexansaeure
- 3.5-Hexandionsaeure
- 4-Acetyl-3-oxobutanoic Acid
- 4-Acetylacetoacetic Acid
- Hexanoic acid,3,5-dioxo
- Triacetate
-
計算された属性
- せいみつぶんしりょう: 144.04200
じっけんとくせい
- PSA: 71.44000
- LogP: 0.00930
Triacetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T720800-2.5g |
Triacetic Acid |
2140-49-0 | 2.5g |
$ 1200.00 | 2023-09-05 | ||
| TRC | T720800-250mg |
Triacetic Acid |
2140-49-0 | 250mg |
$253.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474558-250 mg |
Triacetic Acid, |
2140-49-0 | 250MG |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474558-250mg |
Triacetic Acid, |
2140-49-0 | 250mg |
¥3234.00 | 2023-09-05 |
Triacetic Acid 関連文献
-
1. An investigation of the biosynthesis of citromycetin in Penicillium frequentans using 13C- and 14C-labelled precursorsGeoffrey E. Evans,James Staunton J. Chem. Soc. Perkin Trans. 1 1988 755
-
2. 413. Studies in relation to biosynthesis. Part XXXII. Preparation, spectra, and hydrolysis of poly-β-carbonyl compoundsA. J. Birch,P. Fitton,D. C. C. Smith,D. E. Steere,A. R. Stelfox J. Chem. Soc. 1963 2209
-
Takayuki Katagiri,Yutaka Amao Green Chem. 2020 22 6682
-
Sara Lacerda,M. Paula Campello,Fernanda Marques,Lurdes Gano,Vojtěch Kubí?ek,Petra Fousková,éva Tóth,Isabel Santos Dalton Trans. 2009 4509
-
Gilberto G. Duarte Ortin,Airton G. Salles Org. Biomol. Chem. 2022 20 9292
2140-49-0 (Triacetic Acid) 関連製品
- 123-76-2(4-oxopentanoic acid)
- 10191-25-0(3-Oxopentanoic Acid)
- 14112-98-2(7-Oxooctanoic acid)
- 1117-74-4(4-Oxohexanoic acid)
- 51568-18-4(Succinylacetone)
- 3128-07-2(5-Acetylvaleric acid)
- 542-05-2(1,3-Acetonedicarboxylic acid)
- 3128-06-1(Glurate)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
